molecular formula C20H12BrN5 B2656180 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline CAS No. 327039-09-8

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

Katalognummer: B2656180
CAS-Nummer: 327039-09-8
Molekulargewicht: 402.255
InChI-Schlüssel: DSPLMVUYTQAOJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound consists of a quinazoline core substituted with a benzotriazole moiety, a bromine atom, and a phenyl group. This combination of functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Attachment of the Benzotriazole Moiety: The benzotriazole group is introduced via nucleophilic substitution reactions, where the brominated quinazoline reacts with benzotriazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Phenyl Group Addition: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the quinazoline core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with target proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-propoxybenzylidene)acetohydrazide
  • 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(1,1’-biphenyl)-4-ylmethylene)acetohydrazide

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline stands out due to its unique combination of a quinazoline core with a benzotriazole moiety, bromine atom, and phenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a versatile compound for various applications.

Eigenschaften

IUPAC Name

2-(benzotriazol-1-yl)-6-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLMVUYTQAOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.